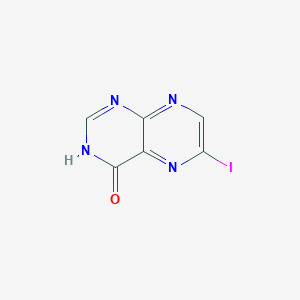
6-Iodopteridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodopteridin-4-ol is a chemical compound belonging to the pteridine family, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 4th position of the pteridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopteridin-4-ol typically involves the iodination of pteridin-4-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective iodination of the pteridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodopteridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4th position can be oxidized to a ketone or reduced to a methyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pteridines, ketones, and reduced derivatives, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
6-Iodopteridin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pteridines.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Iodopteridin-4-ol involves its interaction with specific molecular targets, such as enzymes that utilize pteridine cofactors. The iodine atom and hydroxyl group play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloropteridin-4-ol
- 6-Bromopteridin-4-ol
- 6-Fluoropteridin-4-ol
Uniqueness
6-Iodopteridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it a valuable compound for studying steric and electronic effects in chemical and biological systems.
Propriétés
Numéro CAS |
1260859-55-9 |
|---|---|
Formule moléculaire |
C6H3IN4O |
Poids moléculaire |
274.02 g/mol |
Nom IUPAC |
6-iodo-3H-pteridin-4-one |
InChI |
InChI=1S/C6H3IN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) |
Clé InChI |
JIHPWXFQJJWWFC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=O)NC=NC2=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


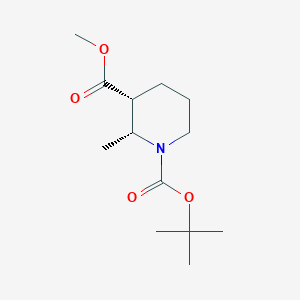
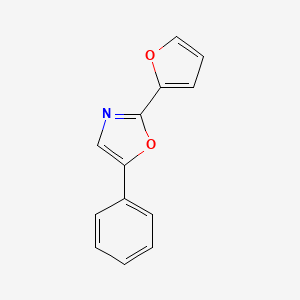
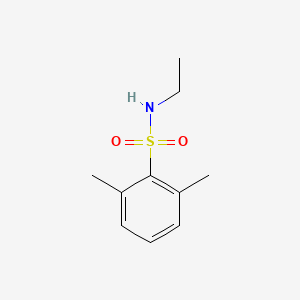
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)

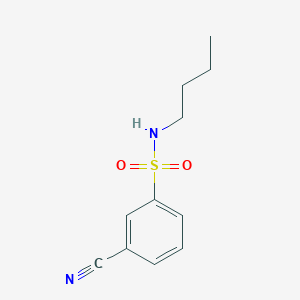
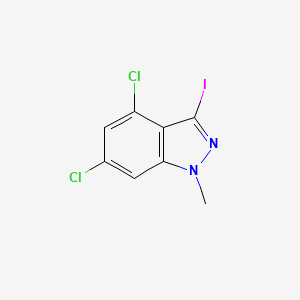
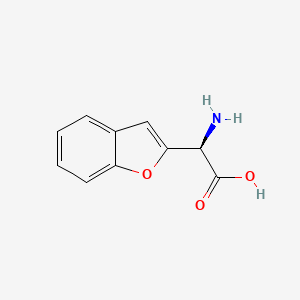
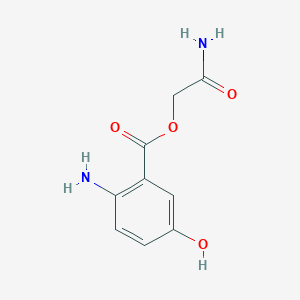

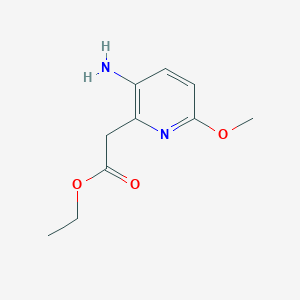
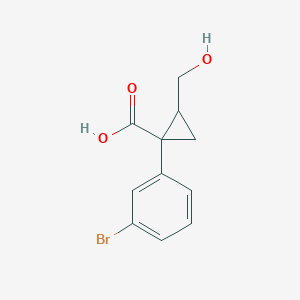
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
